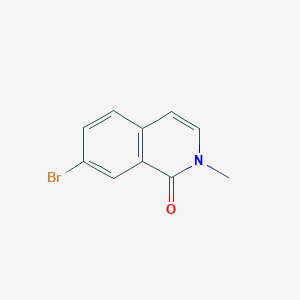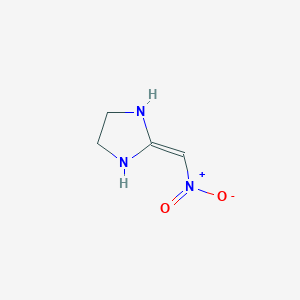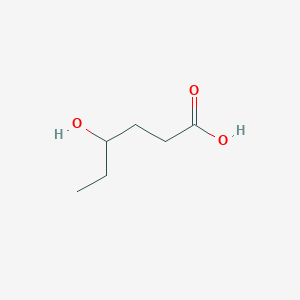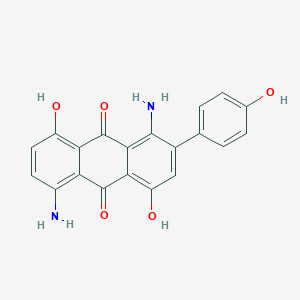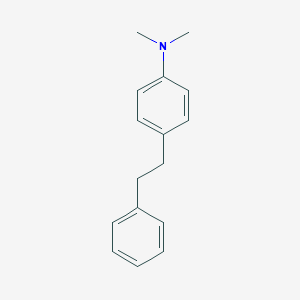
4-Dimethylaminobibenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminobibenzyl, also known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMAB is a derivative of bibenzyl, which is a type of organic compound that is commonly found in plants, particularly orchids. DMAB is synthesized through a multi-step process that involves the reaction of bibenzyl with dimethylamine.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminobibenzyl is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as DNA and proteins. 4-Dimethylaminobibenzyl has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. Additionally, 4-Dimethylaminobibenzyl has been shown to bind to proteins and alter their function, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
4-Dimethylaminobibenzyl has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 4-Dimethylaminobibenzyl has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. In addition, 4-Dimethylaminobibenzyl has been shown to have antioxidant properties and may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Dimethylaminobibenzyl in lab experiments is its unique electronic properties, which make it useful in OLEDs. Additionally, 4-Dimethylaminobibenzyl has been shown to have anticancer properties, which make it a potential candidate for chemotherapeutic agents. However, one limitation of using 4-Dimethylaminobibenzyl in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of 4-Dimethylaminobibenzyl. One potential direction is to further study its anticancer properties and develop it as a chemotherapeutic agent. Additionally, 4-Dimethylaminobibenzyl could be further studied for its potential use in OLEDs and other electronic devices. Further research could also be conducted to better understand the mechanism of action of 4-Dimethylaminobibenzyl and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-Dimethylaminobibenzyl involves several steps that require the use of various reagents and solvents. The first step involves the reaction of bibenzyl with sodium hydride in the presence of dimethylformamide to produce the sodium salt of bibenzyl. This is followed by the reaction of the sodium salt of bibenzyl with dimethylamine in the presence of a catalyst to produce 4-Dimethylaminobibenzyl. The final step involves the purification of the product using column chromatography. The synthesis of 4-Dimethylaminobibenzyl is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-Dimethylaminobibenzyl has been studied extensively for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 4-Dimethylaminobibenzyl has also been studied for its potential use as a fluorescent probe for detecting biological molecules. Additionally, 4-Dimethylaminobibenzyl has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Propriétés
Numéro CAS |
14301-09-8 |
|---|---|
Nom du produit |
4-Dimethylaminobibenzyl |
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-phenylethyl)aniline |
InChI |
InChI=1S/C16H19N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3 |
Clé InChI |
YVKSFPDFFIXAES-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Autres numéros CAS |
14301-09-8 |
Synonymes |
4-dimethylaminobibenzyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



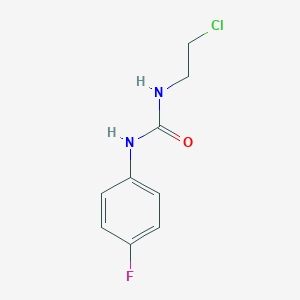

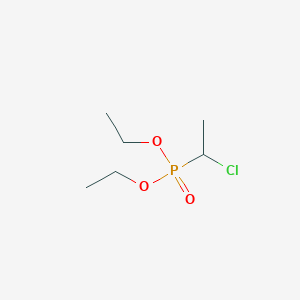
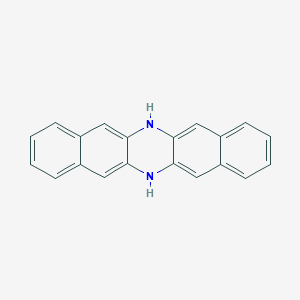

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)

